
2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpyridin-2-yl)piperidin-1-carbaldehyd ist eine heterocyclische Verbindung, die sowohl einen Piperidinring als auch einen Pyridinring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methylpyridin-2-yl)piperidin-1-carbaldehyd beinhaltet typischerweise die Kondensation von 3-Methyl-2-pyridincarboxaldehyd mit Piperidin unter kontrollierten Bedingungen. Die Reaktion wird oft in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Zeit, werden optimiert, um hohe Ausbeuten und Reinheit der Verbindung zu erreichen .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2-(3-Methylpyridin-2-yl)piperidin-1-carbaldehyd großtechnische Batch- oder kontinuierliche Verfahren umfassen. Diese Verfahren sind so konzipiert, dass die Effizienz maximiert und Abfall minimiert wird. Der Einsatz von automatisierten Systemen und fortschrittlichen analytischen Methoden gewährleistet eine gleichbleibende Qualität und Skalierbarkeit des Produktionsprozesses .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Methylpyridin-2-yl)piperidin-1-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen am Pyridinring eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Oxidation: 2-(3-Methylpyridin-2-yl)piperidin-1-carbonsäure.
Reduktion: 2-(3-Methylpyridin-2-yl)piperidin-1-methanol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpyridin-2-yl)piperidin-1-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird als potenzieller Leitstoff für die Entwicklung neuer Therapeutika untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Methylpyridin-2-yl)piperidin-1-carbaldehyd beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 2-(3-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-Methylpyridin-3-yl)piperidin-1-carbaldehyd
- 2-(4-Methylpyridin-2-yl)piperidin-1-carbaldehyd
- 2-(3-Ethylpyridin-2-yl)piperidin-1-carbaldehyd
Einzigartigkeit
2-(3-Methylpyridin-2-yl)piperidin-1-carbaldehyd ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung, um neue chemische Reaktionen und potenzielle therapeutische Anwendungen zu erforschen .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-(3-methylpyridin-2-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-4-7-13-12(10)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
AUFKVMFTOFAZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B11821799.png)
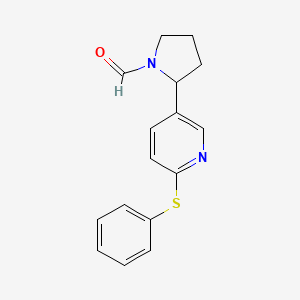
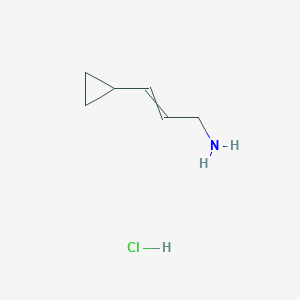
![2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol](/img/structure/B11821818.png)
![tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B11821819.png)

![5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821835.png)
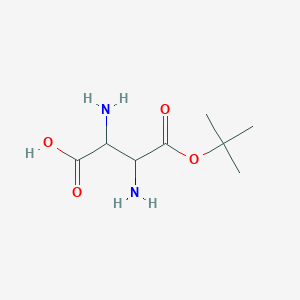
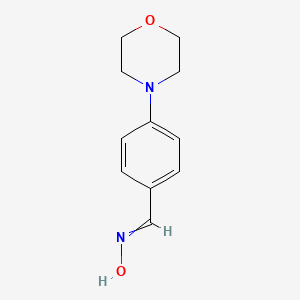


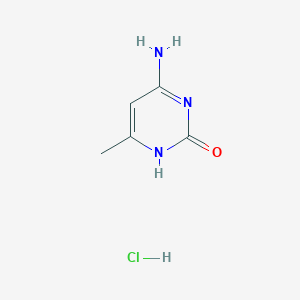
![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
